6-Acetyl-4-nitropyridine-2-sulfonyl chloride
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Overview
Description
6-Acetyl-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O5S and a molecular weight of 264.64 g/mol . This compound is known for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of pyridine derivatives followed by sulfonylation and acetylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions include substituted pyridines, amino derivatives, and carboxylated compounds .
Scientific Research Applications
6-Acetyl-4-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for chemical modifications. The nitro group can participate in redox reactions, while the acetyl group can undergo various transformations .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Known for its broad applications in organic synthesis.
2-Chloro-4-nitropyridine: Shares similar reactivity patterns but lacks the acetyl group.
4-Nitropyridine-2-sulfonic acid: Similar sulfonyl group but different functional groups.
Uniqueness
6-Acetyl-4-nitropyridine-2-sulfonyl chloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of the acetyl, nitro, and sulfonyl chloride groups provides multiple sites for chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H5ClN2O5S |
---|---|
Molecular Weight |
264.64 g/mol |
IUPAC Name |
6-acetyl-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O5S/c1-4(11)6-2-5(10(12)13)3-7(9-6)16(8,14)15/h2-3H,1H3 |
InChI Key |
NNRHIXFJPKWRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
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